4-Cyclopropylbenzaldehyde
Overview
Description
4-Cyclopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis of Polysubstituted Cyclopropane Derivatives
A study by Banothu et al. (2015) in the Journal of Heterocyclic Chemistry describes the synthesis of polysubstituted cyclopropane derivatives using a tandem reaction involving aromatic aldehydes. This process was used for creating compounds with significant antimicrobial and nematicidal activities, showcasing the potential of cyclopropane derivatives in bioactive compound synthesis (Banothu, Basavoju, & Bavantula, 2015).
2. Estrogen Receptor Ligands Development
Yeo et al. (2013) in Archives of Pharmacal Research explored the design and synthesis of cyclopropane analogs of stilbene as subtype-selective ligands for estrogen receptors. These compounds were derived from 4-benzyloxybenzaldehyde and exhibited distinct binding affinities and selectivities for estrogen receptor subtypes (Yeo, Song, Ryu, & Kim, 2013).
3. Hydrogenation Reactions in Tube Reactors
Research by Yoswathananont et al. (2005) in Chemical Communications demonstrated the use of 4-cyanobenzaldehyde in continuous hydrogenation reactions within a tube reactor. This process efficiently converted the aldehyde into benzyl alcohol derivatives, illustrating the aldehyde’s role in chemical synthesis and reaction optimization (Yoswathananont, Nitta, Nishiuchi, & Sato, 2005).
4. Catalytic Oxidation in Water
A study by Wu et al. (2016) in Applied Organometallic Chemistry investigated the copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water. This research highlighted the versatility of these aldehydes, including 4-methylbenzaldehyde, in green chemistry applications (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).
5. Synthesis of Multi-Substituted Cyclopropanes and Aziridines
Liu, Wei, and Shi (2010) in Tetrahedron presented a method for synthesizing cyclopropane derivatives, using reactions between benzaldehydes and other compounds. This research contributes to the field of organic synthesis, especially in creating structurally diverse cyclopropanes (Liu, Wei, & Shi, 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
Like many other compounds, it is likely that 4-cyclopropylbenzaldehyde interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
For instance, its GI absorption is high, and it is BBB permeant . Its log Kp (skin permeation) is -5.57 cm/s . These properties suggest that this compound could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area .
Biochemical Analysis
Biochemical Properties
4-Cyclopropylbenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in oxidative metabolic reactions. These interactions often involve the aldehyde group of this compound forming covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with proteins through non-covalent interactions, influencing protein folding and function.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The aldehyde group of this compound can form Schiff bases with amino groups in proteins, leading to enzyme inhibition or activation . This compound can also act as a redox-active molecule, participating in redox cycling reactions that generate reactive oxygen species (ROS), which can further modulate cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can further participate in biochemical reactions . These metabolic pathways often involve the conversion of this compound to carboxylic acids or alcohols, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can influence its localization and accumulation, impacting its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, affecting its role in biochemical processes.
Properties
IUPAC Name |
4-cyclopropylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQVKFJAJAHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467693 | |
Record name | 4-cyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-50-8 | |
Record name | 4-cyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.